Flupyrimin

概要

説明

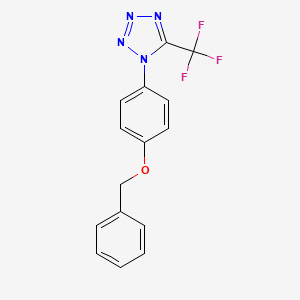

フルピリミンは、明治製菓株式会社が開発した新しい殺虫剤です。イミダクロプリド耐性害虫に対する高い効力と、受粉者に対する優れた安全性で知られています。 この化合物は、昆虫のニコチン性アセチルコリン受容体でニコチン性拮抗薬として作用するため、幅広い害虫に効果を発揮します .

作用機序

フルピリミンは、昆虫のニコチン性アセチルコリン受容体で拮抗薬として作用します。それはこれらの受容体に結合し、アセチルコリンの作用を阻害し、正常な神経伝達を妨げます。これは、昆虫の麻痺と死につながります。 この化合物は、昆虫受容体に対して高い親和性があり、哺乳類受容体に対しては低い親和性があるため、非標的生物に対して安全です .

6. 類似の化合物との比較

フルピリミンは、イミダクロプリド耐性害虫に対する高い効力と、受粉者に対する優れた安全性により、他の同様の化合物とは異なります。類似の化合物には、次のようなものがあります。

イミダクロプリド: 広く使用されているネオニコチノイド系殺虫剤ですが、耐性害虫に対しては効果が低いです.

ニテンピラム: 同様の作用を持つ別のネオニコチノイドですが、結合特性が異なります.

チアクロプリド: 構造は似ていますが、安全性プロファイルと効力が異なります.

生化学分析

Biochemical Properties

Flupyrimin acts as a nicotinic antagonist in American cockroach neurons . It binds to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . One of the this compound receptors is identical to the imidacloprid receptor, and the alternative is an imidacloprid-insensitive subtype .

Cellular Effects

This compound has been found to be effective against major rice pests such as brown plant hopper (BPH) and yellow stem borer (YSB) . It has unique biological properties and residual control, which makes it effective against these pests .

Molecular Mechanism

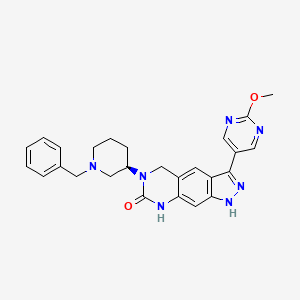

This compound acts as a nicotinic antagonist, binding to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . The structure-activity relationships of this compound analogues in terms of receptor potency were examined, thereby establishing the this compound molecular recognition at the Aplysia californica ACh-binding protein, a suitable structural surrogate of the insect nAChR .

準備方法

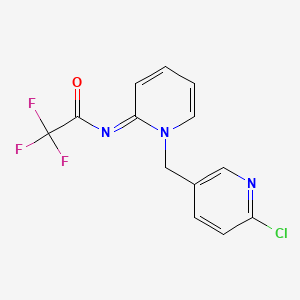

合成経路と反応条件: フルピリミンの合成は、2-アミノピリジンを強い塩基性条件下でトリフルオロ酢酸エチルでアシル化することから始まります。これは、ナトリウムニトリド誘導体の生成につながります。 このイオン化アミドは、次に、よく知られているネオニコチノイドのビルディングブロックである2-クロロ-5-(クロロメチル)ピリジンでアルキル化され、フルピリミンが生成されます .

工業生産方法: フルピリミンの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高収率と高純度が保証されます。 このプロセスには、最終製品の一貫性と品質を維持するために、反応条件を厳密に管理することが含まれます .

化学反応の分析

反応の種類: フルピリミンは、次のようなさまざまな化学反応を受けます。

酸化: フルピリミンは、特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。

還元: この化合物は、還元反応を受けますが、これらの反応はあまり一般的ではありません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はさまざまな酸化誘導体の形成につながる可能性があり、置換反応はさまざまな置換生成物を生成する可能性があります .

4. 科学研究への応用

フルピリミンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Flupyrimin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions and developing new insecticides

Biology: Investigated for its effects on insect physiology and behavior, particularly in relation to pest control

Medicine: Potential applications in developing treatments for diseases involving nicotinic acetylcholine receptors

Industry: Widely used in agriculture for controlling pests in crops such as rice, wheat, and vegetables

類似化合物との比較

Flupyrimin is unique compared to other similar compounds due to its high potency against imidacloprid-resistant pests and superior safety towards pollinators. Similar compounds include:

Imidacloprid: A widely used neonicotinoid insecticide, but less effective against resistant pests.

Nitenpyram: Another neonicotinoid with similar action but different binding properties.

Thiacloprid: Similar in structure but with different safety profiles and efficacy.

This compound’s unique binding mechanism and high selectivity for insect receptors make it a valuable tool in pest control .

特性

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKLWKZSFCKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015150, DTXSID401337379 | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689566-03-7, 1363400-41-2 | |

| Record name | Flupyrimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

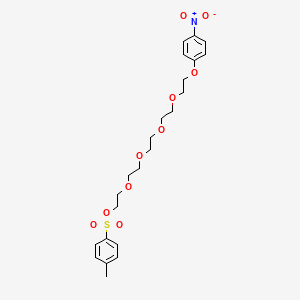

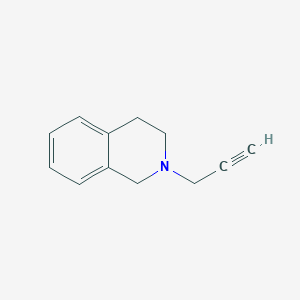

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of flupyrimin?

A: this compound is a novel insecticide that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, , , ] Unlike neonicotinoids such as imidacloprid, which bind to the same receptor, this compound exhibits a distinct binding mechanism. [, ] It primarily targets insect nAChRs, demonstrating excellent receptor affinity, and shows low affinity for rat α4β2 nAChRs, contributing to its favorable safety profile in rats. []

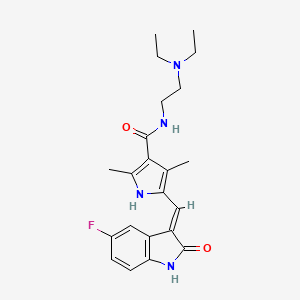

Q2: How does the structure of this compound contribute to its insecticidal activity and selectivity?

A: The two key pharmacophores responsible for this compound's insecticidal activity and selectivity are the pyridinylidene and trifluoroacetyl groups. [, ] Studies examining structure-activity relationships have revealed that modifications to these pharmacophores can significantly impact receptor potency. [, ] For example, replacing the amide fragment with a sulfonamide group led to the development of compound 2j, which exhibited good insecticidal activity against Aphis glycines while showing significantly lower acute oral and contact toxicity to Apis mellifera (honeybees). [] This suggests that the trifluoroacetyl group plays a crucial role in this compound's interaction with the insect nAChR. Further investigations using recombinant hybrid nAChRs have provided evidence that a fluorine atom within the trifluoroacetyl group directly interacts with amino acid residues on the β subunit of the receptor, contributing to its unique binding mechanism and selectivity. []

Q3: What are the environmental impacts of this compound?

A: this compound exhibits superior safety towards pollinators compared to other neonicotinoid insecticides. [, ] Compound 2j, a this compound analog, displayed significantly lower toxicity to honeybees (Apis mellifera) while maintaining effective insecticidal activity. [] This reduced bee toxicity is attributed to the absence of a hydrogen bond formation between the sulfonamide group of 2j and Arg173 of the β subunit in the honeybee nAChR. [] Despite its reduced toxicity to pollinators, it's still essential to evaluate this compound's long-term effects on other non-target organisms and its persistence in the environment to ensure its sustainable use.

Q4: What analytical techniques are employed to study this compound?

A: Various analytical techniques are used to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information about the compound. [, ] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule and confirm its molecular formula. [, ] Computational chemistry tools like density functional theory (DFT) analysis and molecular docking simulations are also utilized to study the interaction of this compound and its analogs with their target receptors, providing insights into their binding modes and supporting structure-activity relationship studies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

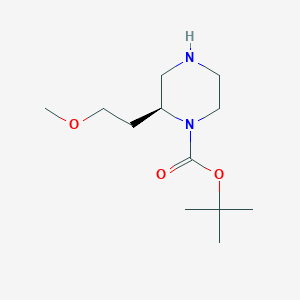

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)

![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)